Ac-arg-phe-met-trp-met-thr-nh2
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Overview
Description
The compound Ac-arg-phe-met-trp-met-thr-nh2 is a complex organic molecule with multiple functional groups, including amide, amino, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common synthetic routes include:
Amide Bond Formation: This step involves the reaction of carboxylic acids with amines to form amide bonds. Reagents such as carbodiimides (e.g., EDC or DCC) are often used to facilitate this reaction.
Protection and Deprotection Steps: Protecting groups are used to temporarily mask reactive functional groups during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) for amines and TBDMS (tert-butyldimethylsilyl) for alcohols.
Coupling Reactions: The coupling of different fragments of the molecule is achieved using reagents like HATU or PyBOP, which activate carboxylic acids for nucleophilic attack by amines.
Final Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups would yield sulfoxides or sulfones, while reduction of the amide groups would yield primary amines.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoic acid
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical and biological interactions
Biological Activity
The compound Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, a peptide comprising a specific sequence of amino acids, is of significant interest in biological research due to its potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
- Chemical Structure : this compound is an acetylated peptide with the following amino acid sequence: Ac-Arg-Phe-Met-Trp-Met-Thr. The C-terminus features an amide group, enhancing its stability and biological activity.
- Molecular Formula : C₁₄H₁₈N₄O₇S₂
- Molecular Weight : 366.44 g/mol
Synthesis Methods
The synthesis of this compound typically involves Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
- Coupling : Each amino acid is coupled to the resin-bound peptide using activating agents such as HBTU or DIC.
- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
- Cleavage : The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS) .
This compound exhibits its biological activity primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates these receptors, leading to:
- Inhibition of adenylate cyclase activity
- Reduction in cyclic AMP (cAMP) levels
- Modulation of ion channels and neurotransmitter release
This mechanism underlies its potential therapeutic applications in pain management and opioid receptor modulation .
Comparative Studies
To better understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | α-MSH | Involved in pigmentation and hormone regulation |
H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | Growth hormone-releasing peptide | Distinct biological functions compared to Ac-Arg-Phe... |
The unique sequence and high affinity for opioid receptors make this compound a valuable tool in opioid research .
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of this compound:
- Opioid Receptor Binding Studies :
- Analgesic Efficacy :
- Peptide Stability :
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N12O7S2/c1-27(57)51-33(17-11-21-49-44(47)48)39(59)55-36(24-28-12-5-4-6-13-28)42(62)53-35(19-23-65-3)41(61)56-37(25-29-26-50-31-15-8-7-14-30(29)31)43(63)54-34(18-22-64-2)40(60)52-32(38(46)58)16-9-10-20-45/h4-8,12-15,26,32-37,50H,9-11,16-25,45H2,1-3H3,(H2,46,58)(H,51,57)(H,52,60)(H,53,62)(H,54,63)(H,55,59)(H,56,61)(H4,47,48,49)/t32-,33-,34-,35-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTZXNBYHIQLGI-DUGSHLAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N12O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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